4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.: 444344-91-6
Cat. No.: VC2032305
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid - 444344-91-6](/images/structure/VC2032305.png)
Specification
CAS No. | 444344-91-6 |
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Molecular Formula | C17H21NO4 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
Standard InChI | InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) |
Standard InChI Key | LFCUXTYUESPPGC-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Properties
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with a distinctive bicyclic structure. It belongs to the class of bicyclo[2.2.2]octane derivatives, which are characterized by their rigid three-dimensional framework consisting of three ethylene bridges connecting two carbon atoms. This particular derivative features a carboxylic acid group at position 1 and a benzyloxycarbonylamino (Cbz-protected amino) group at position 4 of the bicyclic framework.
Basic Chemical Information
The compound is identified by various systematic and registry parameters as detailed in Table 1.
Parameter | Value |
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CAS Registry Number | 444344-91-6 |
Molecular Formula | C17H21NO4 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
Standard InChI | InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) |
Standard InChIKey | LFCUXTYUESPPGC-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
PubChem Compound ID | 10662201 |
Table 1: Chemical identifiers of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in the scientific literature:
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4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
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4-(Cbz-amino)bicyclo[2.2.2]octane-1-carboxylic acid
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4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
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Bicyclo[2.2.2]octane-1-carboxylic acid, 4-[[(phenylmethoxy)carbonyl]amino]-
These naming variations reflect different conventions for representing the compound's structure, particularly the benzyloxycarbonyl protecting group, which is often abbreviated as "Cbz" or "Z" in peptide chemistry contexts.
Structural Characteristics
The molecular architecture of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid presents several notable features that contribute to its chemical behavior and potential applications.
Core Structural Elements
The compound's structure is based on a rigid bicyclo[2.2.2]octane framework, which provides steric hindrance and stability. This core structure consists of a bicyclic system with three ethylene bridges connecting two tertiary carbon atoms. The compound features two key functional groups:
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A carboxylic acid group (-COOH) at position 1 of the bicyclic system
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A benzyloxycarbonylamino group at position 4, which consists of a carbamate linkage (NH-C(=O)-O-) connected to a benzyl group
The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amino functionality, which is a common strategy in organic synthesis, particularly in peptide chemistry. This protection prevents unwanted reactions at the nitrogen atom during synthetic procedures.
Three-Dimensional Configuration
The bicyclo[2.2.2]octane core imparts a distinctive three-dimensional geometry to the molecule. Unlike aromatic compounds, which are planar, this bicyclic system creates a rigid, cage-like structure. This rigidity is significant for the compound's applications, as it positions the functional groups in specific spatial orientations that can be crucial for molecular recognition in biological systems.
The carboxylic acid and protected amino groups are positioned at opposing ends of the bicyclic framework, creating a linear arrangement of functional groups that can mimic peptide backbones in certain applications .
Synthesis and Preparation
The synthesis of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid typically follows multi-step organic synthetic routes, with several possible approaches depending on the starting materials and desired scale.
General Synthetic Approach
The preparation of this compound typically involves the modification of bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives with a benzyloxycarbonyl group. This process requires careful control of reaction conditions to ensure the desired product is formed efficiently.
One common synthetic pathway involves:
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Starting with bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives
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Selective functionalization of one carboxylic acid group
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Introduction of an amino group at position 4
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Protection of the amino group with benzyloxycarbonyl (Cbz) protection
Diels-Alder Approach
A key step in preparing bicyclo[2.2.2]octane derivatives often involves Diels-Alder reactions. For example, the reaction between appropriate dienes and dienophiles can establish the bicyclic framework. As described in research on related compounds, the Diels-Alder reaction between a substituted 1,3-cyclohexadiene and methacrolein, catalyzed by Lewis acids such as ytterbium trichloride, can form the bicyclic core structure .
The stereoselectivity of these Diels-Alder reactions is crucial, as they determine the relative orientation of substituents in the final product. Under kinetic control and with Lewis acid catalysis, these reactions typically favor endo stereochemistry due to secondary orbital overlap .
Functional Group Modification
Following the establishment of the bicyclic framework, subsequent steps involve functional group transformations to introduce the carboxylic acid and protected amino functionalities:
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Oxidation reactions to establish the carboxylic acid functionality
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Introduction of nitrogen functionality through various methods (e.g., Curtius rearrangement)
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Protection of the amino group with benzyl chloroformate to introduce the Cbz protecting group
These synthetic approaches require expertise in organic chemistry techniques and usually involve multiple protection and deprotection steps to achieve the desired functionalization pattern.
Applications and Research Significance
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid has several significant applications in chemical and pharmaceutical research.
Pharmaceutical Research Applications
The rigid bicyclic structure of this compound makes it valuable in pharmaceutical research as a scaffold for designing molecules with specific spatial arrangements of functional groups. Some key applications include:
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As intermediates in the synthesis of more complex bioactive molecules
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As structural components in peptide mimetics
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In the development of small molecule inhibitors that can bind to specific protein targets
Peptide Chemistry Applications
The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis. This suggests that 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid may be used in:
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Peptide synthesis where amine protection is necessary
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The development of peptide-like molecules with improved stability or specific conformational properties
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Creation of peptidomimetics that resist enzymatic degradation due to their non-standard amino acid backbone
Structural Mimicry in Receptor Binding
Research on related bicyclo[2.2.2]octane derivatives has demonstrated their value as structural mimics of peptide motifs involved in protein-protein interactions. For example, bicyclo[2.2.2]octanes have been synthesized to mimic the nuclear receptor box, a key peptide motif involved in the interaction between estrogen receptors and their coactivators .
In these applications, the bicyclic framework positions functional groups in specific spatial arrangements that mimic the key residues involved in receptor-ligand interactions. Although the studies indicated that the compounds had limited potency (with Ki values in the range of 7-40 μM), they demonstrated the proof-of-principle that small molecules based on bicyclo[2.2.2]octane scaffolds could be developed as coactivator binding inhibitors (CBIs) .
Physical and Chemical Properties
The physical and chemical properties of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid are determined by its unique structural features.
Physical State and Appearance
While specific information on the physical appearance of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid is limited in the provided sources, organic compounds with similar structures typically exist as crystalline solids at room temperature and standard pressure.
Reactivity Profile
The reactivity of this compound is dominated by its two main functional groups:
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The carboxylic acid group can participate in typical carboxylic acid reactions, including:
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Esterification
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Amide formation
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Salt formation with bases
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Reduction to alcohols
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The benzyloxycarbonyl-protected amino group:
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Is relatively stable under acidic conditions
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Can be deprotected under specific conditions (typically hydrogenolysis with Pd/C catalyst)
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Provides a site for further functionalization after deprotection
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Stability Considerations
Research on related bicyclic compounds has shown that bridgehead positions in bicyclo[2.2.2]octane are less reactive toward nucleophilic substitution compared to typical tertiary positions. For example, 1-bromobicyclo[2.2.2]octane has been reported to be about 10 times less reactive than tertiary-butyl bromide toward nucleophilic substitution .
Comparison with Related Compounds
Understanding the relationship between 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid and structurally related compounds provides valuable context for its applications and properties.
Comparison with Other Bicyclo[2.2.2]octane Derivatives
Table 2 presents a comparison of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid with related bicyclo[2.2.2]octane derivatives.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
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4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | C17H21NO4 | 303.35 | Cbz-protected amino at position 4 | 444344-91-6 |
4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid | C18H23NO4 | 317.39 | Contains an additional methylene spacer | 34768-42-8 |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester | C11H16O4 | 212.24 | Methyl ester at position 4 instead of Cbz-amino | 18720-35-9 |
Bicyclo[2.2.2]octane-1-carboxylic acid | C9H14O2 | 154.21 | No substituent at position 4 | 699-55-8 |
Table 2: Comparison of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid with related compounds
Structure-Activity Relationships
The structural differences between these compounds have significant implications for their chemical reactivity and potential applications:
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The presence of the Cbz-protected amino group in 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid provides opportunities for further functionalization after deprotection, making it valuable in complex synthesis pathways.
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The additional methylene spacer in 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid increases the distance between the protected amino group and the bicyclic core, potentially affecting its spatial arrangement and reactivity in biological systems .
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester offers different functionalization opportunities through its ester group but lacks the amino functionality that may be important for certain biological applications .
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The unsubstituted Bicyclo[2.2.2]octane-1-carboxylic acid serves as a simpler scaffold with fewer functional groups, potentially useful as a starting material for more complex derivatives .
Research Applications and Future Directions
The unique structural features of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid and related bicyclic compounds continue to drive research interest across multiple fields.
Current Research Applications
Several notable research applications of bicyclo[2.2.2]octane derivatives have been reported in the scientific literature:
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Development of small molecule coactivator binding inhibitors (CBIs) for estrogen receptors, where the bicyclic structure serves as a scaffold that positions functional groups to mimic key amino acid residues involved in protein-protein interactions .
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Use as intermediates in the synthesis of more complex bioactive molecules, leveraging the rigid bicyclic core to control the spatial orientation of additional functional groups .
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Exploration as peptide mimetics, where the rigid bicyclic structure provides conformational stability that may enhance binding affinity and metabolic stability compared to traditional peptides .
Challenges and Limitations
Despite promising applications, several challenges remain in the research and development of compounds based on 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid:
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Time-resolved fluorescence resonance energy transfer (TR-FRET) assays of related bicyclo[2.2.2]octane compounds have shown limited potency (Ki values in the range of 7-40 μM) compared to natural peptide ligands, indicating room for improvement in binding affinity .
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The synthetic complexity of these compounds presents challenges for large-scale production and structural diversification.
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The incomplete competition curves observed in binding studies suggest complex binding mechanisms that require further investigation to fully understand and optimize .
Future Research Directions
Several promising avenues for future research involving 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid and related compounds include:
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Optimization of the structure to improve binding affinity and selectivity for specific protein targets through strategic modification of substituents.
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Development of more efficient synthetic routes to facilitate the preparation of diverse structural analogs for structure-activity relationship studies.
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Exploration of applications beyond estrogen receptor binding, such as targeting other protein-protein interactions involved in disease processes.
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Investigation of the potential of these compounds as scaffolds for the development of novel pharmaceutical agents with improved pharmacokinetic properties compared to traditional peptide-based drugs.
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